molecular formula C21H20F6N2O3 B2570579 N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide, trifluoroacetic acid CAS No. 1807938-43-7

N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide, trifluoroacetic acid

Cat. No.: B2570579
CAS No.: 1807938-43-7
M. Wt: 462.392
InChI Key: WQRSEUQFUDVFHJ-MCJVGQIASA-N
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Description

N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide, trifluoroacetic acid is a versatile chemical compound with a unique structural composition. It is widely used in scientific research, particularly in the fields of medicinal chemistry, drug development, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of a Pyrrolidinone Derivative: The starting material is a pyrrolidinone derivative, which undergoes reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to form the desired compound.

  • Benzyl Protection and Deprotection: The benzyl group can be introduced and later removed using benzyl chloride and benzyl alcohol, respectively, to protect the amine group during the synthesis process.

  • Phenyl Group Introduction: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and an appropriate catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the trifluoroacetyl group.

  • Substitution Reactions: Substitution reactions can occur at the benzyl or phenyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Friedel-Crafts alkylation using benzene and aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation Products: Corresponding oxo derivatives.

  • Reduction Products: Reduced trifluoroacetyl derivatives.

  • Substitution Products: Substituted benzyl or phenyl derivatives.

Scientific Research Applications

The compound has diverse applications in scientific research, including:

  • Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly in the development of new drugs targeting neurological disorders and inflammation.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Chemistry: It serves as a reagent in organic synthesis and as a probe in mechanistic studies.

  • Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors involved in various biological processes, leading to modulation of cellular functions. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide, trifluoroacetic acid

  • N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide, hydrochloric acid

  • N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide, methanesulfonic acid

Uniqueness: The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and physical properties compared to similar compounds. This trifluoroacetyl group enhances the compound's stability and reactivity, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O.C2HF3O2/c20-19(21,22)18(25)23-17-13-24(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15;3-2(4,5)1(6)7/h1-10,16-17H,11-13H2,(H,23,25);(H,6,7)/t16-,17+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRSEUQFUDVFHJ-MCJVGQIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)NC(=O)C(F)(F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)NC(=O)C(F)(F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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